(R)-1-(3,5-Difluorophenyl)ethanamine
Overview
Description
(R)-1-(3,5-Difluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biocatalysis
- Efficient Synthesis in Painkiller Production : (R)-1-(3,5-Difluorophenyl)ethanamine has been utilized in the efficient synthesis of key chiral intermediates for selective tetrodotoxin-sensitive blockers in painkillers. A bienzyme cascade system, involving R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), demonstrated high efficiency and enantiomeric excess in product performance (Lu et al., 2022).
Catalysis and Organic Synthesis
- Practical Enzymatic Process Development : The compound has been implicated in the synthesis of important chiral intermediates for medications such as Ticagrelor, used in treating acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) was optimized for high conversion rates and enantiomeric excess, simplifying the original synthesis process (Guo et al., 2017).
Synthesis of Key Intermediates
- Synthesis for Cinacalcet : This compound is a key intermediate in the synthesis of cinacalcet hydrochloride. An efficient synthesis and practical resolution to optically pure variants have been described, showcasing its significance in pharmaceutical production (Mathad et al., 2011).
Bioconjugation and Bioimaging
- Fluorescent Bioconjugate Synthesis : A rhenium tricarbonyl complex of this compound was synthesized and characterized, demonstrating strong UV absorbance and distinct emission bands. This compound was successfully conjugated to peptide nucleic acids (PNA), showing potential in bioimaging and cellular applications while being non-toxic in living cells (Gasser et al., 2012).
Antimicrobial and Antifungal Activity
- Synthesis of Substituted Amides for Antimicrobial Activity : The compound was used in synthesizing novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These synthesized compounds exhibited comparable or slightly better antibacterial and antifungal activity than some medicinal standards (Pejchal et al., 2015).
Nuclear Medicine and Radiopharmaceuticals
- Development for Radiotherapy of Tumors : Rhenium analogues of this compound have been developed for potential radiotherapy of multidrug-resistant tumors. These compounds are of interest for imaging and treatment due to their stable and water-soluble nature (Baumeister et al., 2018).
Properties
IUPAC Name |
(1R)-1-(3,5-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXPIMMHGCRJD-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654158 | |
Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771465-40-8 | |
Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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